TAAR1 Agonist Potency: 27 nM EC50 Differentiates from Reference Agonist Ulotaront and Endogenous Ligand β-PEA
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one exhibits potent agonist activity at the human TAAR1 receptor with an EC50 of 27 nM [1]. This places its potency between the clinical candidate Ulotaront (SEP-363856, EC50 = 110 nM) and the ultra-potent agonist S18616 (EC50 = 15 nM) [2]. It is approximately 4-fold more potent than the endogenous ligand β-phenylethylamine (β-PEA), which has a reported EC50 of 106 ± 5 nM [3].
| Evidence Dimension | Agonist potency at human TAAR1 |
|---|---|
| Target Compound Data | EC50 = 27 nM |
| Comparator Or Baseline | Ulotaront: EC50 = 110 nM; S18616: EC50 = 15 nM; β-PEA: EC50 = 106 nM |
| Quantified Difference | Target is 4-fold more potent than β-PEA; 1.8-fold less potent than S18616; 4.1-fold more potent than Ulotaront |
| Conditions | cAMP accumulation assay in recombinant HEK293 cells after 30 min incubation |
Why This Matters
Its distinct potency profile, intermediate between a clinical candidate and an ultra-potent research tool, makes it an ideal reference compound for establishing SAR around TAAR1 agonism without the confounding effects of extreme potency or clinical-stage complexity.
- [1] BindingDB. BDBM50158480 (CHEMBL3780421): Agonist activity at human TAAR1 expressed in recombinant HEK293 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158480 View Source
- [2] Dedic, N., Jones, P. G., Hopkins, S. C., et al. (2021). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 12(12), 1869-1873. doi: 10.1021/acsmedchemlett.1c00387 View Source
- [3] Bradaia, A., Trube, G., Stalder, H., et al. (2009). The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. Proceedings of the National Academy of Sciences, 106(47), 20081-20086. doi: 10.1073/pnas.0906522106 View Source
